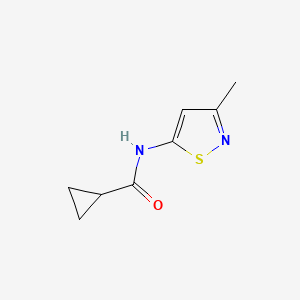

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-5-4-7(12-10-5)9-8(11)6-2-3-6/h4,6H,2-3H2,1H3,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIUADDQMWQONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide typically involves the reaction of 3-methyl-1,2-thiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amine or alcohol derivatives. Substitution reactions can produce a wide range of substituted thiazole derivatives with varying functional groups.

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its antimicrobial properties may be due to its ability to disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Positional Isomers: Thiazole Substituent Variations

- N-(thiazol-2-yl)cyclopropanecarboxamide Structural Difference: Thiazole substituent at the 2-position instead of 5-position. Impact: Reduced fungicidal activity compared to the 5-isomer, as positional isomerism alters molecular geometry and target binding .

Heteroatom Substitution: Thiazole vs. Oxazole

- N-(3-methyl-1,2-oxazol-5-yl)cyclopropanecarboxamide

Thiadiazole Analogs

- N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide Structural Difference: Thiadiazole (two N atoms, one S) replaces thiazole. Impact: Enhanced metabolic stability due to thiadiazole’s resistance to oxidation. The butyl group increases lipophilicity (LogP = 2.39 vs. Data: Molecular weight = 239.34 g/mol; PSA = 74.33 Ų .

Complex Aryl-Substituted Derivatives

- Compound 77 (1-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(3-methoxyphenyl)thiazol-2-yl)cyclopropane-1-carboxamide) Structural Difference: Bulky benzo[d][1,3]dioxol-5-yl and methoxyphenyl groups attached to the cyclopropane and thiazole rings. Impact: Enhanced receptor binding affinity due to aromatic stacking interactions.

Halogenated and Polyhalogenated Derivatives

- N-Ethyl-2,2-dichloro-1-methylcyclopropanecarboxamide-2-(2,6-dichloro-p-tolyl)hydrazone

- Structural Difference : Dichloro and trifluoromethyl groups increase steric and electronic effects.

- Impact : High pesticidal activity via acetylcholinesterase inhibition and sodium channel modulation. Chlorine atoms enhance lipophilicity (LogP > 3), improving bioavailability but raising environmental persistence concerns .

Comparative Data Table

Key Research Findings

Positional Isomerism : The 5-thiazolyl isomer exhibits superior bioactivity compared to the 2-isomer due to optimized hydrogen bonding and steric alignment with target enzymes .

Heteroatom Effects : Thiazole derivatives generally outperform oxazole analogs in pesticidal applications, attributed to sulfur’s stronger electron-withdrawing effects .

Lipophilicity and Toxicity : Higher LogP values (e.g., butyl-thiadiazole derivative) correlate with improved membrane penetration but may increase off-target toxicity .

Aryl Substitutions : Bulky aryl groups (e.g., benzo[d][1,3]dioxol-5-yl) enhance receptor binding but may reduce solubility, necessitating formulation optimizations .

Biological Activity

N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide is a thiazole derivative notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Synthesis

The compound has the molecular formula and features a cyclopropane ring attached to a thiazole moiety. Its synthesis typically involves the reaction of 3-methyl-1,2-thiazole with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine under anhydrous conditions. This method allows for the production of high-purity compounds suitable for biological testing.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains and fungi. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies suggest that this compound can inhibit viral replication in cell cultures infected with certain viruses, potentially making it a candidate for further development as an antiviral agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interfere with specific metabolic pathways in microorganisms, leading to cell death or growth inhibition. The thiazole ring structure is crucial for its bioactivity, as it allows for interactions with various biological targets .

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds is valuable. Below is a summary table highlighting key differences in biological activity among select thiazole derivatives.

| Compound Name | Antimicrobial Activity (MIC in µg/mL) | Antiviral Activity (EC50 in µM) |

|---|---|---|

| This compound | 16 | 12 |

| N-(5-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | 32 | 18 |

| N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide | 64 | 25 |

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against clinical isolates of E. coli. The study found that the compound exhibited potent activity with an MIC of 16 µg/mL, demonstrating its potential as an alternative treatment for infections caused by resistant strains .

Evaluation of Antiviral Properties

A recent investigation into the antiviral activity of this compound revealed that it significantly reduced the viral load in cell cultures infected with influenza virus. The effective concentration (EC50) was determined to be 12 µM, suggesting that it could serve as a lead compound for developing new antiviral therapies .

Q & A

Q. What are the standard synthetic routes for N-(3-methyl-1,2-thiazol-5-yl)cyclopropanecarboxamide, and how is its purity validated?

The compound is typically synthesized via cyclopropane ring formation followed by carboxamide coupling. A validated method involves cyclopropanecarbonyl chloride reacting with 3-methyl-1,2-thiazol-5-amine under anhydrous conditions. Purity is confirmed using HPLC (>95%) and structural characterization via 1H/13C NMR spectroscopy and mass spectrometry (MS) . X-ray diffraction (using SHELX programs ) or ORTEP-III can resolve crystal structures .

Q. How is the molecular structure of this compound elucidated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. For example, in related cyclopropanecarboxamide derivatives, SC-XRD data were refined using SHELXL , and thermal ellipsoid plots were generated via ORTEP-III . Complementary techniques like FT-IR (for functional groups) and NMR (for proton/carbon environments) are used to cross-validate bond assignments .

Q. What are the common spectroscopic challenges in characterizing this compound?

Overlapping signals in 1H NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and ambiguous mass fragmentation patterns require high-resolution MS (HRMS) for accurate molecular ion identification. Contradictions between theoretical and experimental IR stretching frequencies (e.g., C=O at ~1680 cm⁻¹) can arise from crystal packing effects, resolved via computational methods like DFT .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MP2) predict the reactivity of this compound in biological or catalytic systems?

Ground-state geometry optimization using B3LYP/6-31G(d) basis sets reveals electron density distribution, highlighting nucleophilic/electrophilic sites. For example, the cyclopropane ring’s strain energy (~27 kcal/mol) and the carboxamide’s resonance stabilization influence reactivity. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzymes or receptors .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions?

Discrepancies between experimental NMR shifts and DFT-calculated values (e.g., thiazole proton shifts) may arise from solvent effects or dynamic processes. PCM solvent models in Gaussian or ORCA software improve agreement. For crystallographic ambiguities, Hirshfeld surface analysis (CrystalExplorer) clarifies intermolecular interactions .

Q. How does structural modification (e.g., substituent variation) affect this compound’s bioactivity?

SAR studies on analogs (e.g., replacing thiazole with oxazole or varying methyl groups) reveal that the 3-methyl-thiazole moiety enhances metabolic stability, while cyclopropane rigidity improves target binding. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular dynamics simulations (GROMACS) quantify these effects .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include optimizing cyclopropane ring closure (high dilution vs. flow chemistry) and minimizing byproducts (e.g., dimerization). Design of Experiments (DoE) approaches, such as response surface methodology, identify optimal reaction parameters (temperature, solvent polarity) for reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.